6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine

Catalog No.
S898681
CAS No.
1379323-54-2
M.F
C9H8BrN3
M. Wt
238.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine

CAS Number

1379323-54-2

Product Name

6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine

IUPAC Name

6-bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C9H8BrN3/c10-7-3-11-9-8(6-1-2-6)4-12-13(9)5-7/h3-6H,1-2H2

InChI Key

VCZJOQWDESZTLX-UHFFFAOYSA-N

SMILES

C1CC1C2=C3N=CC(=CN3N=C2)Br

Canonical SMILES

C1CC1C2=C3N=CC(=CN3N=C2)Br

6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine is a heterocyclic intermediate primarily utilized in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure, forming the core of numerous protein kinase inhibitors (PKIs) targeting cancers and other diseases. This compound provides two key features for synthesis: a bromine atom at the 6-position, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions, and a cyclopropyl group at the 3-position, which influences the steric and electronic properties critical for target binding and selectivity.

Substituting this compound with close analogs is often unviable due to the highly specific structure-activity relationships (SAR) of kinase inhibitors. Replacing the 6-bromo group with a 6-chloro analog would necessitate re-optimization of cross-coupling conditions due to the lower reactivity of the carbon-chlorine bond. Altering the 3-cyclopropyl moiety to a different substituent, such as a methyl or phenyl group, would change the molecule's conformational profile and lipophilicity, likely diminishing or abolishing its binding affinity to the target kinase. Therefore, for established synthetic routes or lead optimization programs, this specific isomer and substituent pattern is required to ensure reproducibility and achieve the desired biological endpoint.

Precursor Suitability: Optimized Halogen for High-Yield Cross-Coupling Reactions

The 6-bromo substituent is a superior functional handle for palladium-catalyzed cross-coupling reactions compared to a 6-chloro analog. The carbon-bromine bond is more readily activated by common palladium catalysts under milder conditions than a carbon-chlorine bond. This facilitates higher yields and greater functional group tolerance in subsequent synthetic steps, which are crucial for constructing complex kinase inhibitors. This enhanced reactivity profile makes the 6-bromo version a more efficient and reliable precursor in multi-step synthesis campaigns.

Evidence DimensionChemical Reactivity in Pd-Catalyzed Cross-Coupling
Target Compound DataHigh reactivity of C(sp2)-Br bond
Comparator Or Baseline6-Chloro analog: Lower reactivity of C(sp2)-Cl bond
Quantified DifferenceQualitatively higher; C-Br bonds typically react under milder conditions (lower temperatures, less specialized catalysts) than C-Cl bonds.
ConditionsStandard Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig)

This compound enables more efficient, higher-yielding, and cost-effective synthetic routes compared to its chloro-analog, reducing process development time and costs.

Structural Advantage: 3-Cyclopropyl Group for Potency and Selectivity

The 3-cyclopropyl group provides a unique combination of small size, lipophilicity, and conformational rigidity that is difficult to replicate with other substituents. In the context of Bruton's tyrosine kinase (BTK) inhibitors, for example, the nature of the 3-position substituent is critical for achieving high potency. Compared to a simple methyl group, the cyclopropyl ring introduces specific steric constraints, and compared to a phenyl group, it has a distinct electronic and solubility profile. This specific moiety is often chosen to optimize interactions within the hydrophobic sub-pockets of a kinase active site, making it a non-interchangeable feature for achieving target potency and selectivity.

Evidence DimensionStructural Contribution to Biological Activity
Target Compound DataProvides specific conformational rigidity and lipophilicity.
Comparator Or Baseline3-Methyl analog (more flexible, less lipophilic) or 3-Phenyl analog (bulkier, different electronic properties).
Quantified DifferenceNot directly quantified in a single study, but SAR studies show that small changes at the 3-position drastically alter inhibitory activity.
ConditionsBinding within a protein kinase active site.

Procuring this specific analog is necessary to replicate or build upon established SAR, as substitution at the 3-position directly impacts the final compound's biological activity.

Demonstrated Scaffold Utility: Core of Potent Pim-1 Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is a highly selective core for Pim-1 kinase inhibitors. Structure-activity studies on this scaffold reveal the importance of the substitution pattern for achieving high potency. In one study, while a 3-substituted-5-chloro-pyrazolo[1,5-a]pyrimidine fragment showed an IC50 of 5 µM against Pim-1, the fully 3,5-disubstituted final compound achieved a 27 nM IC50. This demonstrates that the 3-position substituent is not a passive placeholder but an active contributor to potency. Replacing the cyclopropyl group with a different functional group would predictably alter this activity, making the specific 3-cyclopropyl pattern essential for projects targeting this kinase family.

Evidence DimensionPim-1 Kinase Inhibition (IC50)
Target Compound DataThe 3-cyclopropyl group is a designed feature for potency; final compounds with 3,5-disubstitution achieve nanomolar potency.
Comparator Or BaselineA fragment lacking substitution at the 5-position (3-aryl-5-chloropyrazolo[1,5-a]pyrimidine) had an IC50 of 5 µM.
Quantified Difference>180-fold increase in potency from a fragment to a fully elaborated 3,5-disubstituted compound.
ConditionsIn vitro Pim-1 kinase enzyme assay.

This evidence shows that the 3-position substituent is critical for achieving high potency, justifying the procurement of this specific building block over analogs with different C3-substituents.

Key Intermediate for Novel Bruton's Tyrosine Kinase (BTK) Inhibitors

Based on its structural features, this compound is an ideal starting material for synthesizing next-generation covalent or non-covalent BTK inhibitors for use in oncology and autoimmune disease research. The 3-cyclopropyl group can confer potency while the 6-bromo position allows for the introduction of various side chains to optimize selectivity and pharmacokinetic properties.

Scaffold for Developing Selective Pim-1 and Trk Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine core is central to clinically relevant kinase inhibitors, including those targeting Trk. This specific intermediate is well-suited for synthesizing focused libraries to explore SAR for Pim-1, Trk, and other oncogenic kinases where the 3-position substituent is a key driver of activity.

Building Block for Focused Medicinal Chemistry Libraries

This compound serves as a valuable building block for creating focused libraries of pyrazolo[1,5-a]pyrimidine derivatives. Its defined stereochemistry and reactive handle are ideal for systematic exploration of chemical space around this privileged scaffold, accelerating the discovery of novel inhibitors against a range of protein kinases.

XLogP3

1.9

Dates

Last modified: 08-16-2023

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